

Designing PROTACs Using Thalidomide-5-Propargyl Building Blocks: Application Notes and Protocols

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Compound of Interest

Compound Name: *Thalidomide-5-propargyl*

Cat. No.: *B8191684*

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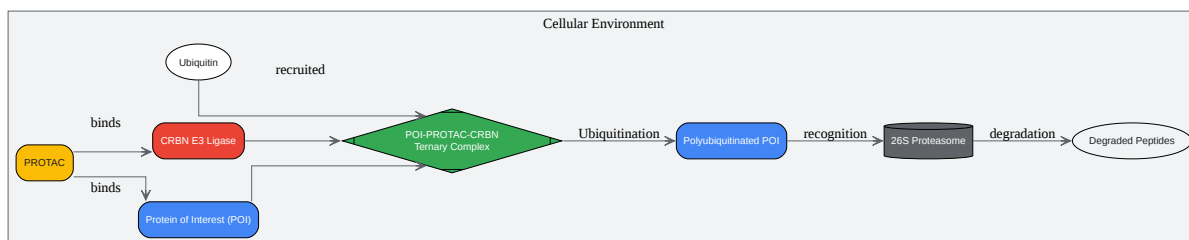
For Researchers, Scientists, and Drug Development Professionals

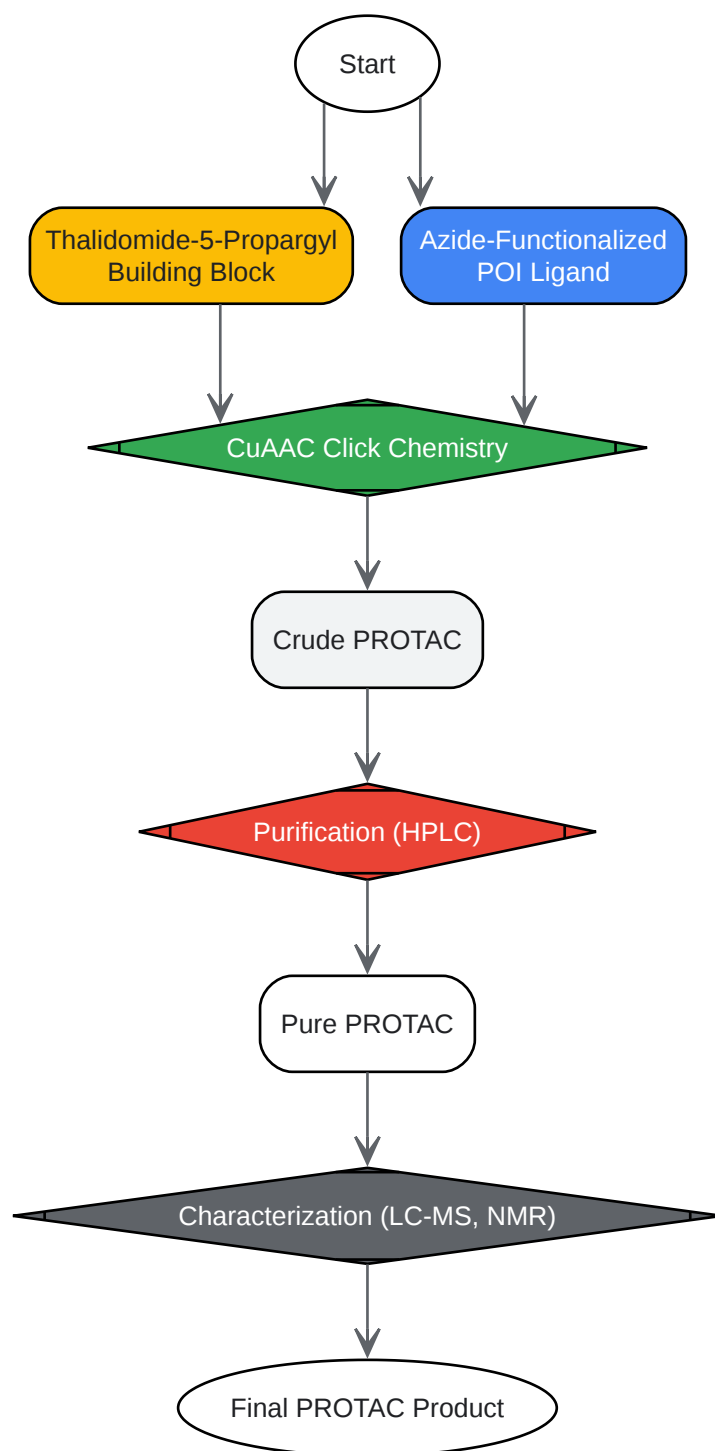
Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Thalidomide and its analogs, which recruit the Cereblon (CRBN) E3 ligase, are frequently utilized in PROTAC design.[2] This document provides detailed application notes and protocols for the design and synthesis of PROTACs using a **thalidomide-5-propargyl** building block, which allows for facile conjugation to a POI ligand via "click chemistry."

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]





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